molecular formula C19H18FN3O2 B10943695 1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10943695
M. Wt: 339.4 g/mol
InChI Key: OIGTXQHSMONUEG-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenol with chloromethyl methyl ether to form 2,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 4-fluorophenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to act on the nervous system of insects, leading to paralysis and death. In cancer cells, the compound induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring and a fluorophenyl group, which contributes to its distinct chemical and biological properties. This compound’s ability to inhibit bacterial growth and induce apoptosis in cancer cells makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-13-3-8-18(14(2)11-13)25-12-23-10-9-17(22-23)19(24)21-16-6-4-15(20)5-7-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

OIGTXQHSMONUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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